3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Overview
Description
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a fluorophenyl group attached. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Similar compounds have shown potential anti-tumor activity against various cancer cell lines and antibacterial activities .
Mode of Action
It is suggested that similar compounds may inhibit the growth of cancer cells and bacteria .
Biochemical Pathways
Similar compounds have been shown to affect the growth of cancer cells and bacteria, suggesting that they may interfere with cellular proliferation and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzylamine with 2-cyanopyridine in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often include refluxing in a suitable solvent such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine: A structurally similar compound with potential biological activities.
3-[(4-Fluorophenyl)methylthio]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine: Another related compound with a different substitution pattern.
Uniqueness
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine is unique due to its specific arrangement of the triazole and pyridine rings, as well as the presence of the fluorophenyl group.
Properties
IUPAC Name |
3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-9-3-1-8(2-4-9)12-16-15-11-6-5-10(14)7-17(11)12/h1-7H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPOEIOBLVKRFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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